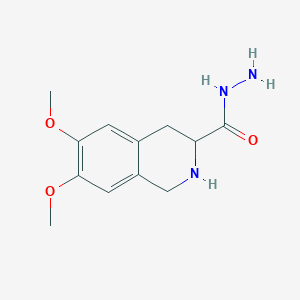

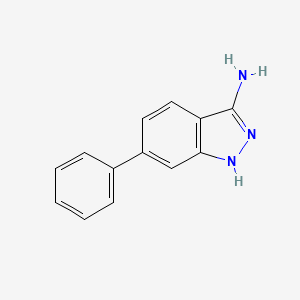

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, also referred to as heliamine, is an alkaloid isolated from the Mexican cereoid, Backebergia militaris .

Synthesis Analysis

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been described in several studies. One approach involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been analyzed in several studies. For example, the unusual multiplicity of the resonances for the C-3 and C-4 methylene protons was explained by the effect of the quaternary N atom and the dynamics on the heterocycle conformation and angles, which produced an A 2 B 2 system and resulted in triplets .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been described in several studies. For instance, a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, has been used .Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride include a solid form, solubility of 25 mg/mL in 1N NaOH in methanol, and a melting point of 260-265 °C (lit.) .科学研究应用

Synthesis of Complex Isoquinolines and Quinolizidines

“6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride” has been used as a starting material for the synthesis of more complex isoquinolines and quinolizidines .

Sigma-2 Receptor Selective Ligands

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides, which can be derived from 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, have demonstrated high affinities and selectivities for sigma-2 receptor. These ligands have been used extensively as study tools in various tumor imaging and therapy .

Influenza Virus Polymeraze Acidic (PA) Endonuclease Domain Inhibitors

A series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, which can be synthesized from 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, have been evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .

Peripheral Catechol-O-Methyltransferase Inhibitors

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, which can be synthesized from 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .

Parkinson’s Disease Treatment

1,2,3,4-Tetrahydroisoquinolines, including 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, have been used in the treatment of Parkinson’s disease .

Anti-inflammatory, Anti-viral, Anti-fungal, and Anti-cancer Compounds

1,2,3,4-Tetrahydroisoquinolines, including 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, have been used to identify, design, and synthesize novel biologically active derivatives of interest in drug development, from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds .

安全和危害

未来方向

The future directions for the study of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives could involve the development of novel biologically active derivatives of interest in drug development, from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds to Parkinson’s disease treatment .

作用机制

Target of Action

Compounds with a similar tetrahydroisoquinoline (thiq) scaffold have been reported to interact with various targets, including sigma-2 receptors and HIV-1 reverse transcriptase .

Mode of Action

For instance, some THIQ derivatives have been used as sigma-2 receptor selective ligands, which are valuable tools to study pharmacological functions, tumor imaging, and cancer therapeutics . Other THIQ derivatives have been reported to inhibit HIV-1 reverse transcriptase .

Biochemical Pathways

Thiq derivatives have been associated with various biochemical pathways, depending on their specific targets .

Result of Action

Thiq derivatives have been associated with various biological activities, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer effects .

属性

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-17-10-4-7-3-9(12(16)15-13)14-6-8(7)5-11(10)18-2/h4-5,9,14H,3,6,13H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEGUZIBGCGRES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNC(CC2=C1)C(=O)NN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2787717.png)

![7-(4-fluoroanilino)-2-[2-(4-fluorophenoxy)ethyl]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2787719.png)

![1-(2,3-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2787724.png)

![Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2787725.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B2787730.png)

![3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid hydrochloride](/img/structure/B2787731.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2787735.png)

methanone](/img/structure/B2787736.png)